An In-Depth Technical Guide to 1-Boc-5-Bromo-3-hydroxymethylindole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Boc-5-Bromo-3-hydroxymethylindole: Properties, Synthesis, and Applications
Executive Summary: 1-Boc-5-bromo-3-hydroxymethylindole is a strategically-functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its trifunctional nature, featuring a protected nitrogen, a versatile hydroxymethyl group, and a halogenated aromatic ring, makes it a powerful intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a logical synthetic pathway, key reactive characteristics, and its emerging role as a pivotal building block, particularly in the development of targeted protein degraders.
Introduction: The Privileged Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" for targeting a wide array of biological receptors and enzymes. The strategic functionalization of the indole ring is paramount in modern drug discovery. 1-Boc-5-bromo-3-hydroxymethylindole (CAS No. 905710-14-7) represents a highly valuable and versatile starting material, engineered with three distinct points for chemical modification, enabling precise control in the synthesis of complex target molecules.[]
Core Chemical and Physical Properties
The fundamental properties of this compound are critical for its handling, storage, and use in synthetic protocols. It is typically supplied as an off-white to light yellow solid.[2]
| Property | Value | Source |
| CAS Number | 905710-14-7 | [2][3] |
| Molecular Formula | C₁₄H₁₆BrNO₃ | [2][3] |
| Molecular Weight | 326.19 g/mol | [2][3] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 105-107 °C | [2] |
| Boiling Point | 442.1 ± 53.0 °C (Predicted) | [2] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 14.11 ± 0.10 (Predicted) | [2] |
| Storage Temperature | 2-8 °C | [2] |
The presence of the large, lipophilic tert-butoxycarbonyl (Boc) group enhances solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), which is advantageous for reaction and purification processes. The hydroxymethyl group introduces a degree of polarity, while the overall stability is robust under standard laboratory conditions, though it is sensitive to strong acids due to the labile nature of the Boc protecting group.
Spectroscopic and Analytical Characterization
While experimental data should be acquired for each batch, the structure of 1-Boc-5-bromo-3-hydroxymethylindole allows for a confident prediction of its key spectroscopic signatures.
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¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include a sharp singlet around 1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group. The benzylic protons of the hydroxymethyl group (CH₂OH) would likely appear as a singlet near 4.8 ppm. The aromatic region (7.2-8.0 ppm) would display signals for the three protons on the indole core, with splitting patterns dictated by their positions relative to the bromine atom. The proton at the C4 position, adjacent to the bromine, is expected to be the most downfield.
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¹³C NMR: The carbon spectrum will show characteristic peaks for the Boc group (a carbonyl around 150 ppm and a quaternary carbon near 84 ppm), the hydroxymethyl carbon (CH₂OH) around 60 ppm, and the carbons of the tert-butyl group near 28 ppm. The indole ring carbons will resonate in the aromatic region (approx. 110-140 ppm).
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent ion corresponding to the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), serving as a definitive confirmation of the compound's identity.
Synthesis and Purification Workflow
The synthesis of 1-Boc-5-bromo-3-hydroxymethylindole is a multi-step process that leverages standard, high-yielding transformations in organic chemistry. A logical and field-proven pathway begins with commercially available 5-bromoindole.
Caption: Proposed synthetic workflow for 1-Boc-5-bromo-3-hydroxymethylindole.
Detailed Experimental Protocol:
Step 1: Synthesis of tert-butyl 5-bromo-1H-indole-1-carboxylate
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Rationale: The indole nitrogen is protected to prevent side reactions and to activate the C3 position for electrophilic substitution. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent, and 4-dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to accelerate the reaction.
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Procedure:
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To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add DMAP (0.1 eq).
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Add a solution of (Boc)₂O (1.1 eq) in THF dropwise at room temperature.
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Stir the reaction mixture for 12-16 hours, monitoring by TLC until the starting material is consumed.
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Concentrate the mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected product.
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Step 2: Synthesis of tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate
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Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (aldehyde) group at the electron-rich C3 position of the protected indole.
-
Procedure:
-
In a flask cooled to 0 °C, add anhydrous N,N-dimethylformamide (DMF).
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Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 1-Boc-5-bromoindole (1.0 eq) in DMF dropwise to the pre-formed reagent at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Quench the reaction by pouring it into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
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The precipitated solid is collected by filtration, washed with water, and dried to afford the aldehyde.
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Step 3: Synthesis of 1-Boc-5-bromo-3-hydroxymethylindole
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Rationale: The aldehyde is selectively reduced to the primary alcohol using a mild reducing agent. Sodium borohydride (NaBH₄) is ideal for this transformation as it does not affect the Boc group or the aryl bromide.
-
Procedure:
-
Suspend the 1-Boc-5-bromo-3-formylindole (1.0 eq) in methanol (MeOH) and cool the mixture to 0 °C.
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Add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains low.
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Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
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Quench the reaction by adding water and concentrate the mixture to remove the methanol.
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Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product can be purified by recrystallization or a short silica gel column to yield the final compound.
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Chemical Reactivity and Strategic Applications
The utility of this molecule stems from the orthogonal reactivity of its three key functional groups. This allows for sequential and selective modifications, making it a powerful tool for building molecular diversity.
Caption: Key reaction pathways for 1-Boc-5-bromo-3-hydroxymethylindole.
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N-Boc Group (Deprotection): The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in DCM. This unmasks the indole nitrogen, allowing for subsequent N-alkylation or N-arylation, which is a critical step in the synthesis of many final target compounds.
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C5-Bromo Group (Cross-Coupling): The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions. This is arguably its most powerful feature, enabling the introduction of a vast range of substituents (aryl, heteroaryl, alkynyl, etc.) via reactions like Suzuki, Stille, Heck, and Sonogashira couplings. This is fundamental for exploring structure-activity relationships (SAR) in drug discovery programs.
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C3-Hydroxymethyl Group (Functionalization): The primary alcohol is a versatile handle. It can be:
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Oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to the carboxylic acid with stronger oxidants.
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Converted into a good leaving group (e.g., a tosylate, mesylate, or halide), which can then be displaced by various nucleophiles (amines, azides, cyanides) to build out the C3 side chain.
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This trifecta of reactivity makes the molecule an ideal building block for complex scaffolds, including the synthesis of PROTACs (Proteolysis-targeting chimeras), where different fragments of a molecule need to be linked together. Its explicit listing as a "Protein Degrader Building Block" underscores its importance in this cutting-edge area of therapeutic development.[3]
Safety and Handling
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Hazard Classification (Anticipated):
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Recommended Handling Procedures:
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Work in a well-ventilated fume hood to avoid inhalation of dust.
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Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
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Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
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Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[2]
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Conclusion
1-Boc-5-bromo-3-hydroxymethylindole is more than a simple chemical; it is a sophisticated synthetic intermediate designed for efficiency and versatility. Its well-defined reactive sites allow researchers to execute complex synthetic strategies with a high degree of control. For scientists and professionals in drug development, this compound serves as a critical gateway to novel chemical matter, enabling the rapid assembly of libraries for screening and the streamlined synthesis of advanced therapeutic candidates, particularly in the promising field of targeted protein degradation.
References
- Regioselective C5−H Direct Iodination of Indoles. (n.d.). Google Scholar.
- Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
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N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482 - PubChem . (n.d.). National Institutes of Health. Retrieved from [Link]
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5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem . (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins . (2016). ResearchGate. Retrieved from [Link]
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5-Bromoindole | C8H6BrN | CID 24905 - PubChem . (n.d.). National Institutes of Health. Retrieved from [Link]
- Method for preparing 5-bromoindole - Google Patents. (n.d.). Google Patents.
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI . (2022). MDPI. Retrieved from [Link]
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5-(Benzyloxy)-3-bromo-1H-indole, N-BOC protected - PubChem . (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 2. 1-Boc-5-bromo-3-hydroxymethylindole CAS#: 905710-14-7 [amp.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(Benzyloxy)-3-bromo-1H-indole, N-BOC protected | C20H20BrNO3 | CID 40428554 - PubChem [pubchem.ncbi.nlm.nih.gov]
